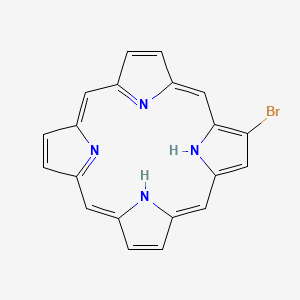
3-(Progesterone-4-yl)thiopropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(progesterone-4-yl)thiopropionic acid is a steroid acid consisting of progesterone having a 2-carboxyethylthio group at the 4-position. It is a 3-oxo-Delta(4) steroid, a 20-oxo steroid, a steroid acid, a steroid sulfide and a monocarboxylic acid. It derives from a progesterone.
Aplicaciones Científicas De Investigación
Photolabile Progesterone Derivatives for Studying Rapid Non-Genomic Actions
Kilic et al. (2009) developed photolabile progesterone derivatives, including a compound similar in structure to 3-(Progesterone-4-yl)thiopropionic acid, which release progesterone upon UV or IR irradiation. This enables the study of rapid, non-genomic cellular events triggered by progesterone with high temporal and spatial resolution, exemplified by the measurement of changes in human sperm behavior due to progesterone-induced calcium influx (Kilic et al., 2009).
Evaluation as Anti-Breast Cancer Agents
Abdelhamid et al. (2023) synthesized novel thiazole-containing compounds, including variants structurally related to this compound, as progesterone receptor (PR) agonists for combating breast cancer. These compounds showed significant reduction in tumor size and potency against breast cancer cells, highlighting their potential as therapeutic agents (Abdelhamid et al., 2023).
Impact on Reproductive Toxicology
Wei et al. (2019) examined the effects of 3-nitropropionic acid, a mitochondrial toxin structurally related to this compound, on female mice. This study revealed significant reproductive toxicity, evidenced by altered ovarian follicle development and hormonal disruptions, suggesting a potential research avenue for the impact of similar compounds on reproductive health (Wei et al., 2019).
Progesterone Receptor Modulation
Research by Bray et al. (2005) and Fensome et al. (2008) explored the transcriptional responses and the functional modulation of progesterone receptors by synthetic progestins, including compounds analogous to this compound. These studies provide insights into the mechanisms of action of progesterone-like compounds in breast cancer cells and their potential applications in female healthcare (Bray et al., 2005); (Fensome et al., 2008).
Neuroprotective and Neuroregenerative Properties
Kumar et al. (2014) and Schumacher et al. (2014) investigated the neuroprotective and neuroregenerative effects of progesterone and related neurosteroids. These studies suggest the potential of compounds like this compound in treating neurodegenerative diseases and enhancing brain recovery following injuries (Kumar et al., 2014); (Schumacher et al., 2014).
Propiedades
Fórmula molecular |
C24H34O4S |
|---|---|
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
3-[[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C24H34O4S/c1-14(25)16-6-7-17-15-4-5-19-22(29-13-10-21(27)28)20(26)9-12-24(19,3)18(15)8-11-23(16,17)2/h15-18H,4-13H2,1-3H3,(H,27,28)/t15-,16+,17-,18-,23+,24+/m0/s1 |
Clave InChI |
QTJOSAPWTKBFKW-YDUFECBISA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)SCCC(=O)O)C |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)SCCC(=O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine](/img/structure/B1255140.png)
![[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-7-oxo-3,4,4a,5,6,8,8a,9,10,10a-decahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1255142.png)
![(3S,8S,9S,10R,13R,14S,17R)-6-(diethylaminomethyl)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B1255144.png)
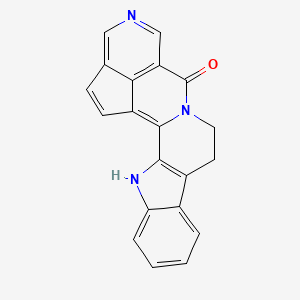

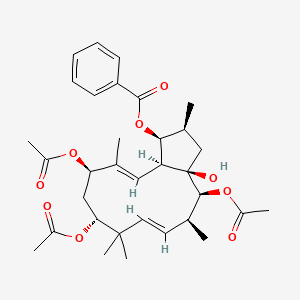
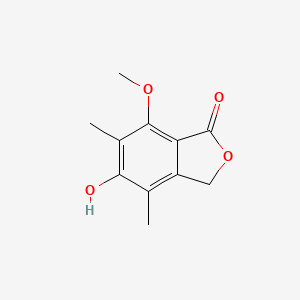

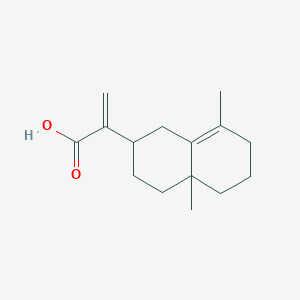
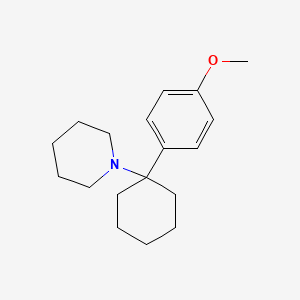
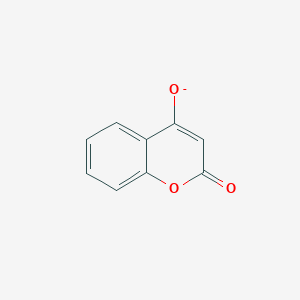
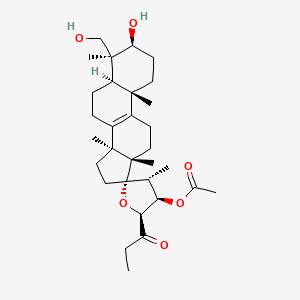
![(E)-2-(1,2-benzoxazol-3-yl)-3-[2-(2-piperidin-1-ylethoxy)phenyl]prop-2-enenitrile;hydrochloride](/img/structure/B1255162.png)
